An In-depth Technical Guide to the Chemical Properties of 5-Cyano-1,2-oxazole-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 5-Cyano-1,2-oxazole-3-carboxylic acid
Disclaimer: Direct experimental data for 5-Cyano-1,2-oxazole-3-carboxylic acid is limited in publicly accessible literature. This guide presents a predictive analysis based on established principles of organic chemistry and data from structurally analogous compounds. All properties and reaction pathways should be considered theoretical and require experimental validation.
Executive Summary
5-Cyano-1,2-oxazole-3-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The convergence of a carboxylic acid, a cyano group, and a 1,2-oxazole (isoxazole) core within a single, compact molecule creates a unique electronic and steric profile. The electron-withdrawing nature of both substituents is predicted to significantly influence the aromaticity, stability, and reactivity of the isoxazole ring. This guide provides an in-depth, predictive overview of its chemical properties, including its molecular structure, physicochemical characteristics, spectroscopic signatures, and reactivity. We will explore plausible synthetic strategies and outline the compound's potential applications, particularly in the rational design of novel therapeutic agents, where the isoxazole scaffold is a well-established pharmacophore.[1][2][3][4][5]
Molecular Structure and Physicochemical Properties
The molecular structure of 5-Cyano-1,2-oxazole-3-carboxylic acid features a five-membered aromatic isoxazole ring. The carboxylic acid at the C3 position and the cyano group at the C5 position are strongly electron-withdrawing, which will polarize the molecule and impact its intermolecular interactions.
Caption: Predicted structure of 5-Cyano-1,2-oxazole-3-carboxylic acid.
Predicted Physicochemical Data
| Property | Predicted Value | Rationale / Analogous Compound Data |
| Molecular Formula | C₅H₂N₂O₃ | - |
| Molecular Weight | 138.08 g/mol | - |
| pKa (Carboxylic Acid) | 2.5 - 3.5 | The pKa of isoxazole-3-carboxylic acid is influenced by the electron-withdrawing ring. The additional cyano group at C5 will further increase acidity compared to alkyl-substituted analogs.[8] |
| logP | ~0.5 - 1.0 | Calculated based on the hydrophilic carboxylic acid group and the relatively polar cyano and isoxazole moieties. Analogs like 5-(1-Adamantyl)-1,2-oxazole-3-carboxylic acid have a logP of 3.2, but the adamantyl group is highly lipophilic.[9] |
| Melting Point | >150 °C (with decomposition) | Highly functionalized, polar small molecules with potential for strong hydrogen bonding (dimerization of COOH) and dipole-dipole interactions typically have high melting points. For example, 1,2,4-Triazole-3-carboxylic acid melts at 132-136 °C.[10] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water; insoluble in nonpolar solvents (Hexane). | The presence of the carboxylic acid group suggests some aqueous solubility, likely enhanced at basic pH. |
Predicted Spectroscopic Analysis
Spectroscopic data is essential for structural confirmation. The following predictions are based on known chemical shifts for substituted isoxazoles and general principles of spectroscopy.[11][12]
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |
| ~7.5 - 8.0 | Singlet | 1H | C4-H |
-
Causality: The proton at the C4 position is the only proton on the heterocyclic ring. Its chemical shift will be significantly downfield due to the anisotropic effects of the aromatic ring and the deshielding influence of the adjacent electron-withdrawing cyano and carboxyl groups. The carboxylic acid proton signal will be a broad singlet at a very low field, which will be exchangeable with D₂O.
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C3 (ipso-carboxyl) |
| ~160 - 165 | Carboxylic Acid (-C OOH) |
| ~145 - 150 | C5 (ipso-cyano) |
| ~115 - 120 | C4 |
| ~110 - 115 | Cyano (-C N) |
-
Causality: The carbons attached to heteroatoms and electron-withdrawing groups (C3, C5, and the carboxyl carbon) are expected to be the most downfield. The C4 carbon, while part of the aromatic system, will likely be the most upfield of the ring carbons.
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibration |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~2230 - 2250 | C≡N stretch (Nitrile) |
| ~1700 - 1730 | C=O stretch (Carboxylic Acid) |
| 1600 - 1450 | C=C and C=N ring stretches |
-
Causality: The IR spectrum is expected to be dominated by the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, the sharp and intense C≡N stretch of the cyano group, and the strong C=O absorption of the carboxyl group.
Synthesis and Reactivity
Plausible Synthetic Pathways
The construction of the 3,5-disubstituted 1,2-oxazole ring is most classically achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[11][13]
Caption: Proposed synthesis via 1,3-dipolar cycloaddition.
Hypothetical Protocol: Synthesis of Ethyl 5-Cyano-1,2-oxazole-3-carboxylate (4)
-
System Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add ethyl 2-chloro-2-hydroxyiminoacetate (chloro-oxime 1 ) (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
In situ Generation of Nitrile Oxide: Slowly add a solution of triethylamine (Et₃N) (1.1 eq) in DCM to the flask via the dropping funnel over 30 minutes. This step generates the highly reactive ethyl 2-oxo-2-nitrosoacetate (nitrile oxide 2 ) in situ by eliminating HCl.
-
Cycloaddition: Immediately following the base addition, add a solution of cyanoacetylene (3 ) (1.0 eq) in DCM.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the ethyl ester precursor (4 ).
-
Hydrolysis: The final target molecule (5 ) can be obtained by standard ester hydrolysis of precursor 4 using a base like lithium hydroxide (LiOH) followed by acidic workup.
Chemical Reactivity
The reactivity of 5-Cyano-1,2-oxazole-3-carboxylic acid is dictated by the interplay of its three functional components.
4.2.1 Reactions of the Carboxylic Acid Group
The C3-carboxylic acid is expected to undergo standard transformations. Its acidity will be enhanced by the electron-withdrawing nature of the isoxazole ring.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents (e.g., DCC, EDC) will yield the corresponding esters.
-
Amidation: Activation with reagents like SOCl₂ or coupling agents followed by reaction with primary or secondary amines will produce amides. This is a crucial reaction for building larger molecules in drug discovery.
-
Reduction: Strong reducing agents like LiAlH₄ would likely reduce both the carboxylic acid and the cyano group, and potentially open the N-O bond of the isoxazole ring. Milder conditions would be required for selective reduction.
4.2.2 Reactions of the Cyano Group
The C5-cyano group serves as a versatile synthetic handle.[14]
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, yielding the 1,2-oxazole-3,5-dicarboxylic acid.
-
Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction can convert the cyano group to an aminomethyl group (-CH₂NH₂), providing a key linker for further functionalization.
-
Cycloaddition: The cyano group can participate in cycloaddition reactions, for example, with sodium azide to form a tetrazole ring, a common bioisostere for a carboxylic acid.[14]
4.2.3 Stability and Reactivity of the 1,2-Oxazole Ring
The 1,2-oxazole ring is an aromatic heterocycle, but the weak N-O bond is its characteristic point of reactivity.[1]
-
Stability: The ring is generally stable to moderately acidic and basic conditions at room temperature. However, the presence of two strong electron-withdrawing groups is predicted to decrease its aromaticity and potentially lower its stability compared to alkyl- or aryl-substituted isoxazoles.
-
Reductive Cleavage: The N-O bond is susceptible to reductive cleavage. Conditions such as catalytic hydrogenation can lead to ring opening, typically yielding a β-hydroxy ketone or related species after hydrolysis. This property is often exploited in synthesis to unmask other functional groups.[3]
-
Thermal/Photochemical Rearrangement: Isoxazoles can undergo rearrangements to oxazoles or other heterocycles under thermal or photochemical conditions, though this often requires high energy.
-
Ring Transformation: Recent advances have shown that isoxazoles can be catalytically converted to other heterocycles like pyrazoles via internal atom exchange, highlighting the synthetic plasticity of the ring.[15]
Applications in Drug Discovery and Materials Science
The 1,2-oxazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs like the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[2][5]
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